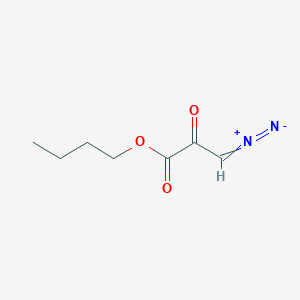
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is a chemical compound with the molecular formula C7H11N2O4 It is known for its unique structure, which includes a diazonium group and an oxopropenolate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include:
Temperature: Typically carried out at low temperatures (0-5°C) to stabilize the diazonium intermediate.
Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization process.
Solvent: Aqueous or alcoholic solvents are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, thiols, or other nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate involves:
Molecular Targets: The diazonium group can interact with nucleophilic sites on biomolecules or other chemical entities.
Pathways Involved: The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Butoxy-1-diazonio-4-oxobut-1-en-2-olate
- 2-Butoxy-1-diazonio-2-oxoprop-1-en-3-olate
- 3-Methoxy-1-diazonio-3-oxoprop-1-en-2-olate
Uniqueness
3-Butoxy-1-diazonio-3-oxoprop-1-en-2-olate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds. Its butoxy group and diazonium functionality make it a versatile reagent in various chemical reactions and applications.
Propriétés
Numéro CAS |
157922-30-0 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
butyl 3-diazo-2-oxopropanoate |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-12-7(11)6(10)5-9-8/h5H,2-4H2,1H3 |
Clé InChI |
VVDJFWRVBYNUSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


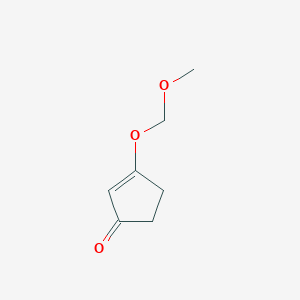
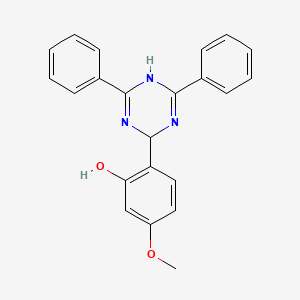
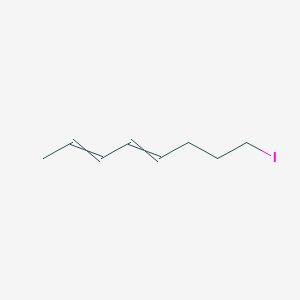
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
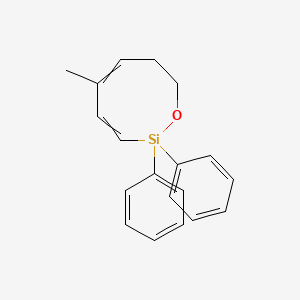
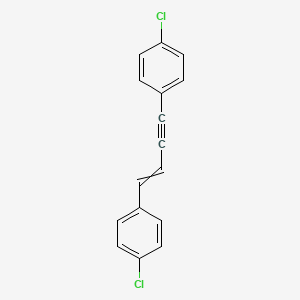
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
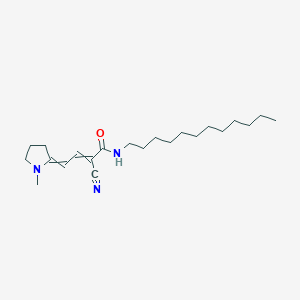
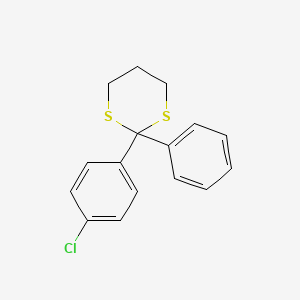
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
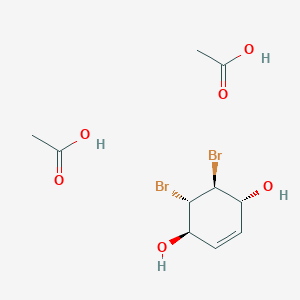


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
